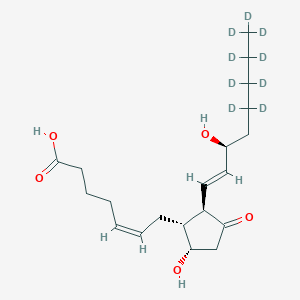
Prostaglandin D2-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin D2-d9 is a deuterated form of Prostaglandin D2, containing nine deuterium atoms at specific positions. This compound is primarily used as an internal standard for the quantification of Prostaglandin D2 by gas chromatography or liquid chromatography-mass spectrometry . Prostaglandin D2 itself is a lipid mediator involved in various physiological processes, including inflammation and allergic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin D2-d9 involves the incorporation of deuterium atoms into the Prostaglandin D2 molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogenation using deuterium gas or deuterated reagents. The specific positions of deuterium atoms are at the 17, 17’, 18, 18’, 19, 19’, 20, 20, and 20 positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes, ensuring high purity and yield. The use of advanced chromatographic techniques is essential for the purification and quantification of the final product .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin D2-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Prostaglandin D2-d9 has numerous applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Prostaglandin D2.
Biology: Helps in studying the metabolic pathways and biological functions of Prostaglandin D2.
Medicine: Investigated for its role in inflammatory and allergic responses, providing insights into potential therapeutic targets.
Industry: Utilized in the development of diagnostic assays and analytical methods for Prostaglandin D2 quantification .
Mechanism of Action
Prostaglandin D2-d9 exerts its effects by mimicking the biological activity of Prostaglandin D2. It interacts with specific G-protein-coupled receptors, including the Prostaglandin D2 receptor 1 and 2. These interactions lead to various physiological responses, such as bronchoconstriction, platelet activation, and modulation of inflammatory pathways .
Comparison with Similar Compounds
Prostaglandin D2: The non-deuterated form, involved in similar physiological processes.
Prostaglandin E2: Another prostaglandin with distinct biological functions, such as vasodilation and modulation of immune responses.
Prostaglandin F2α: Known for its role in smooth muscle contraction and reproductive processes.
Uniqueness: Prostaglandin D2-d9 is unique due to its deuterium atoms, which provide stability and allow for precise quantification in analytical studies. This makes it an invaluable tool in research and industrial applications .
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
BHMBVRSPMRCCGG-UVUOTMQPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


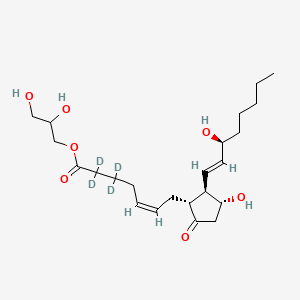
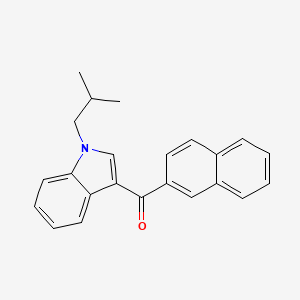
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B10766669.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766675.png)
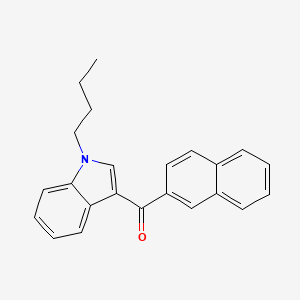
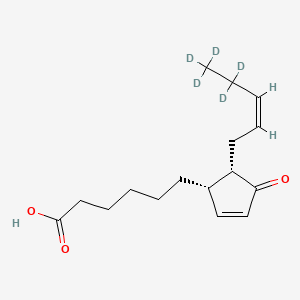
![6-(10,13-Dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid](/img/structure/B10766687.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766692.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766703.png)



![(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766739.png)
![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)
